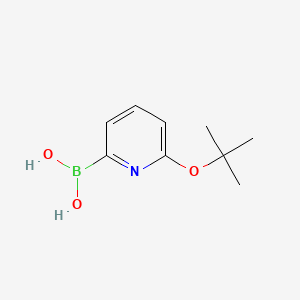

(6-(tert-Butoxy)pyridin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

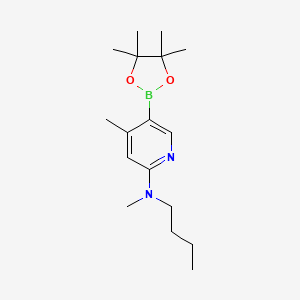

The synthesis pathway for (6-(tert-Butoxy)pyridin-2-yl)boronic acid involves the reaction of 2-bromo-6-(tert-butoxy)pyridine with boronic acid in the presence of a palladium catalyst. The reaction steps include dissolving 2-bromo-6-(tert-butoxy)pyridine and boronic acid in a solvent such as tetrahydrofuran (THF), adding a palladium catalyst such as palladium acetate, heating the reaction mixture to a temperature between 80-100°C and stirring for several hours, cooling the reaction mixture and filtering off the solids, washing the solids with a solvent such as water or ethanol to remove impurities, and drying the product under vacuum to obtain this compound.Molecular Structure Analysis

The molecular formula of this compound is C9H14BNO3 . The molecular weight is 195.025.科学的研究の応用

B–H Bond Cleavage and Catalysis

Boronic acids, including derivatives similar to "(6-(tert-Butoxy)pyridin-2-yl)boronic acid," play a crucial role in B–H bond cleavage and catalysis. Research by Anaby et al. (2014) highlights the reactions of boranes with ruthenium pincer complexes, revealing dehydrogenative addition of the borane B–H bond across the metal center and the ligand. This study provides a foundation for advancing chemical catalysis by exploring new reaction pathways of boronic reagents with organometallic systems (Aviel Anaby et al., 2014).

Suzuki–Miyaura Borylation

Sanghavi et al. (2022) discussed the palladium-catalyzed Suzuki–Miyaura borylation reactions as an efficient method for preparing active pharmaceutical ingredients (APIs). The study focuses on the regioselective borylation of ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, leading to potential anti-cancer and anti-TB agents. This demonstrates the critical role of boronic acids and esters in synthesizing complex organic molecules with significant biological activity (Kartik N. Sanghavi et al., 2022).

Synthesis of Novel Compounds

Böttger et al. (2012) reported the synthesis of new pyrrole–pyridine-based ligands through Suzuki coupling, using an in situ generated boronic acid. This highlights the versatility of boronic acids in facilitating the formation of novel compounds with potential applications in materials science and pharmaceuticals (M. Böttger et al., 2012).

Suzuki Cross-Coupling for Pyridine Libraries

The work by Bouillon et al. (2003) underscores the utility of halopyridin-2-yl-boronic acids and esters in Suzuki cross-coupling reactions to produce new pyridine libraries. This method facilitates the synthesis of a wide range of pyridine derivatives, showcasing the significant role of boronic acids in medicinal chemistry and drug development (A. Bouillon et al., 2003).

Tert-Butoxycarbonylation

Research on the reactivity and catalytic activity of tert-butoxy aluminium hydride reagents by Less et al. (2014) provides insights into the use of tert-butoxy groups, similar to those in "this compound," in catalysis. This study explores their application in the dehydrocoupling of amine-boranes, offering potential advancements in the synthesis of boron-based compounds and materials (R. Less et al., 2014).

作用機序

Target of Action

The primary target of 6-(tert-Butoxy)pyridin-2-yl boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in Suzuki-Miyaura cross-coupling reactions . These reactions are pivotal in the formation of carbon-carbon bonds, a fundamental process in organic synthesis .

Mode of Action

The mode of action of 6-(tert-Butoxy)pyridin-2-yl boronic acid involves its interaction with a metal catalyst, typically palladium, in a Suzuki-Miyaura coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a bond with an electrophilic organic group . In the transmetalation step, the organoboron compound (like 6-(tert-Butoxy)pyridin-2-yl boronic acid) transfers its organic group to the palladium .

Biochemical Pathways

The Suzuki-Miyaura coupling reaction, in which 6-(tert-Butoxy)pyridin-2-yl boronic acid participates, is a key biochemical pathway in the synthesis of various organic compounds . This reaction enables the formation of carbon-carbon bonds, which are fundamental in the construction of complex organic molecules . The products of this reaction can be further transformed into a wide range of functional groups, providing access to a broad array of diverse molecules .

Pharmacokinetics

It’s worth noting that the success of suzuki-miyaura coupling reactions, in which this compound is used, is attributed to the mild and functional group tolerant reaction conditions, and the relatively stable nature of the organoboron reagents .

Result of Action

The result of the action of 6-(tert-Butoxy)pyridin-2-yl boronic acid is the formation of new carbon-carbon bonds . This leads to the synthesis of complex organic molecules with high enantioselectivity . The ability to form these bonds under mild conditions and with functional group tolerance makes this compound a valuable tool in organic synthesis .

Action Environment

The action of 6-(tert-Butoxy)pyridin-2-yl boronic acid is influenced by the reaction conditions. The Suzuki-Miyaura coupling reactions, in which this compound is used, are known for their mild and functional group tolerant conditions . This means that the reactions can be carried out in a variety of environments, making this compound versatile in organic synthesis . Like many organoboron compounds, its utility may be tempered by sensitivity to air and moisture .

特性

IUPAC Name |

[6-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO3/c1-9(2,3)14-8-6-4-5-7(11-8)10(12)13/h4-6,12-13H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJLLSKFZQODXFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC(=CC=C1)OC(C)(C)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671263 |

Source

|

| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310384-88-3 |

Source

|

| Record name | Boronic acid, B-[6-(1,1-dimethylethoxy)-2-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310384-88-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-tert-Butoxypyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/no-structure.png)